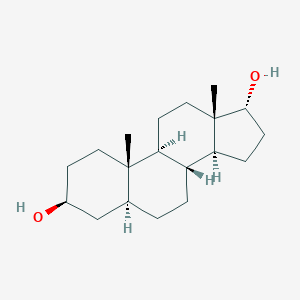

5alpha-Androstane-3beta,17alpha-diol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5alpha-Androstane-3beta,17alpha-diol: is a steroid compound that is a major metabolite of testosterone. It exhibits androgenic activity and has been implicated as a regulator of gonadotropin secretion .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5alpha-Androstane-3beta,17alpha-diol typically involves the reduction of testosterone or dihydrotestosterone. The reduction process can be carried out using various reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions .

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple steps of purification and crystallization to obtain the desired compound .

Analyse Des Réactions Chimiques

Types of Reactions: 5alpha-Androstane-3beta,17alpha-diol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form ketones or other oxidized derivatives.

Reduction: It can be reduced to form different diols or alcohols.

Substitution: The hydroxyl groups can be substituted with other functional groups such as sulfates or acetates.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like sulfuric acid (H2SO4) or acetic anhydride (C4H6O3) are used for substitution reactions.

Major Products: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound .

Applications De Recherche Scientifique

Hormonal Regulation and Metabolism

Androgen Metabolite Functionality

3β-diol is primarily synthesized from DHT through the actions of several enzymes, including 3α-hydroxysteroid dehydrogenase (3αHSD) and 17β-hydroxysteroid dehydrogenase (17βHSD) . It exhibits moderate binding affinity to estrogen receptor beta (ERβ), which distinguishes its action from other androgen metabolites that primarily activate androgen receptors (AR) .

Role in the HPA Axis

Research indicates that 3β-diol plays a pivotal role in regulating the hypothalamo-pituitary-adrenal (HPA) axis. Studies have shown that administration of 3β-diol can modulate stress responses by inhibiting the secretion of corticosterone and adrenocorticotropic hormone (ACTH) in castrated male mice . This suggests a potential therapeutic application in managing stress-related disorders.

Prostate Cancer Research

Intratumoral Androgen Synthesis

Recent studies have highlighted the importance of 3β-diol in prostate cancer biology. It has been identified as a precursor for DHT synthesis within tumor cells, particularly under androgen deprivation conditions . Research demonstrated that treatment with 3β-diol led to significant increases in intracellular DHT levels, indicating its role in tumor progression and resistance to androgen deprivation therapy (ADT) .

Clinical Implications

The ability of prostate cancer cells to convert 3β-diol into DHT suggests that targeting this metabolic pathway could enhance the efficacy of ADT. For instance, inhibiting enzymes involved in this conversion may reduce tumor growth and improve patient outcomes .

Neuroendocrine Functions

Modulation of Brain Functions

3β-diol has been implicated in various neuroendocrine functions, particularly concerning stress modulation. Its interaction with ERβ suggests a mechanism by which it influences brain activity related to stress responses . The differential regulation of vasopressin expression by 3β-diol further underscores its potential role in neuroendocrine signaling pathways .

Therapeutic Applications

Potential Therapeutic Uses

Given its hormonal regulatory properties, 3β-diol may have therapeutic applications in treating conditions related to hormonal imbalances, such as adrenal insufficiency or certain types of prostate cancer. Additionally, its ability to modulate stress responses could position it as a candidate for treating anxiety and depression .

Summary Table of Key Findings

Mécanisme D'action

5alpha-Androstane-3beta,17alpha-diol exerts its effects by binding to androgen receptors and regulating the expression of target genes involved in androgenic activity. It also interacts with estrogen receptor beta (ERbeta), influencing various physiological processes . The compound’s mechanism of action involves modulation of the hypothalamo-pituitary-adrenal (HPA) axis and regulation of stress responses .

Comparaison Avec Des Composés Similaires

5alpha-Androstane-3beta,17beta-diol: Another metabolite of dihydrotestosterone with similar androgenic activity.

5alpha-Androstane-3alpha,17beta-diol: A positional isomer with different biological effects.

Uniqueness: 5alpha-Androstane-3beta,17alpha-diol is unique due to its specific hydroxylation pattern and its dual interaction with androgen and estrogen receptors. This dual interaction allows it to modulate both androgenic and estrogenic pathways, making it a versatile compound in scientific research .

Activité Biologique

5alpha-Androstane-3beta,17alpha-diol (commonly referred to as 3β-diol) is a significant metabolite of dihydrotestosterone (DHT) and has garnered attention due to its unique biological activities, particularly in relation to estrogen receptors. This article delves into the compound's biological activity, including its mechanisms of action, effects on various physiological processes, and implications for health.

Chemical Structure and Metabolism

This compound is a naturally occurring steroid hormone with the molecular formula C19H32O2. It is synthesized from DHT through the action of several enzymes, including 3β-hydroxysteroid dehydrogenase (3β-HSD) and 17α-hydroxysteroid dehydrogenase (17α-HSD) . The compound is characterized by its 3β-hydroxyl and 17α-hydroxyl groups, which are crucial for its biological activity.

Estrogen Receptor Interaction

3β-diol is recognized as a selective agonist for estrogen receptor beta (ERβ), exhibiting high affinity for this receptor while demonstrating negligible binding to the androgen receptor (AR) . This selective binding profile allows 3β-diol to exert estrogen-like effects in various tissues, particularly in the prostate gland where it may act as an endogenous ligand for ERβ.

- Affinity Comparison :

- ERα: ~3% of estradiol's affinity

- ERβ: ~7% of estradiol's affinity

Physiological Effects

Research indicates that 3β-diol has several important physiological effects:

- Antiproliferative Effects : In prostate cancer cells, activation of ERβ by 3β-diol has been shown to inhibit cell proliferation .

- Neuroendocrine Regulation : The compound positively regulates oxytocin neurons in the hypothalamus, contributing to stress relief and cognitive enhancement .

- Impact on HPA Axis : 3β-diol modulates the hypothalamic-pituitary-adrenal (HPA) axis response to stressors through ERβ activation, potentially reducing anxiety and depressive symptoms .

Case Studies and Research Findings

Several studies have explored the implications of 3β-diol in health and disease contexts:

- Prostate Cancer : An investigation into the role of 3β-diol in prostate cancer demonstrated that it could inhibit tumor growth via ERβ-mediated pathways. This suggests potential therapeutic applications for managing prostate cancer progression .

- Stress Response : A study on gonadectomized rats showed that administration of 3β-diol reduced stress-induced responses by inhibiting the paraventricular nucleus's activity, highlighting its anxiolytic properties .

Metabolic Pathways

The metabolism of this compound is complex and involves conversion back to DHT through various pathways. Key metabolic pathways include:

- Direct Conversion : Catalyzed by 3β-HSD.

- Back-conversion : Involves intermediates like androstenedione.

The understanding of these pathways is crucial for elucidating how alterations in 3β-diol levels may affect androgenic activity within tissues .

Summary Table of Biological Activities

Propriétés

Numéro CAS |

5856-11-1 |

|---|---|

Formule moléculaire |

C19H32O2 |

Poids moléculaire |

292.5 g/mol |

Nom IUPAC |

(3S,5R,8R,9S,10S,13S,14S,17R)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol |

InChI |

InChI=1S/C19H32O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12-17,20-21H,3-11H2,1-2H3/t12-,13+,14+,15+,16+,17-,18+,19+/m1/s1 |

Clé InChI |

CBMYJHIOYJEBSB-YISWTCPOSA-N |

SMILES |

CC12CCC(CC1CCC3C2CCC4(C3CCC4O)C)O |

SMILES isomérique |

C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@H]4O)C)O |

SMILES canonique |

CC12CCC(CC1CCC3C2CCC4(C3CCC4O)C)O |

Key on ui other cas no. |

5856-11-1 |

Description physique |

Solid |

Synonymes |

5 alpha Androstane 3 alpha,17 beta diol 5 alpha Androstane 3 beta,17 alpha diol 5 alpha Androstane 3 beta,17 beta diol 5 alpha Androstane 3alpha,17 beta diol 5 alpha-Androstane-3 alpha,17 beta-diol 5 alpha-Androstane-3 beta,17 alpha-diol 5 alpha-Androstane-3 beta,17 beta-diol 5 alpha-Androstane-3alpha,17 beta-diol 5 Androstane 3,17 diol 5 beta Androstane 3 alpha,17 beta diol 5 beta-Androstane-3 alpha,17 beta-diol 5-Androstane-3,17-diol 5alpha Androstane 3beta,17alpha diol 5alpha-Androstane-3beta,17alpha-diol Androstane 3,17 diol Androstane-3,17-diol |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.